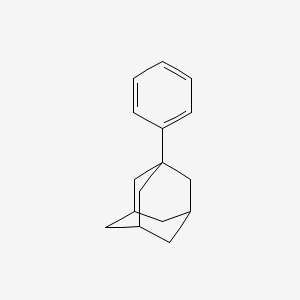

1-Phenyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACJBFHSZJWBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878034 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30176-62-6, 780-68-7 | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLADAMANTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyladamantane: Structural Architecture and Synthetic Utility

The following technical guide details the chemical structure, synthesis, and applications of 1-Phenyladamantane, designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

1-Phenyladamantane (CAS: 780-68-7) represents a critical scaffold in medicinal chemistry and materials science, combining the lipophilic, cage-like structure of adamantane with the aromatic versatility of a phenyl group. Unlike its parent compound adamantane, which is chemically inert and highly symmetric (

This guide explores the physicochemical properties, validated synthesis protocols via Friedel-Crafts alkylation, and the compound's role as a "lipophilic bullet" in drug design—improving blood-brain barrier (BBB) penetration and metabolic stability.

Chemical Structure & Physical Properties[1][2][3][4]

The adamantane cage consists of three fused cyclohexane rings in the chair conformation. In 1-phenyladamantane, the hydrogen at the tertiary bridgehead carbon (C1) is replaced by a phenyl ring. This substitution sterically shields the C1 position, rendering it resistant to metabolic oxidation, a property exploited in pharmacokinetic optimization.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 1-Phenyltricyclo[3.3.1.1 | Commonly: 1-Adamantylbenzene |

| CAS Number | 780-68-7 | Distinct from silane derivatives (e.g., 780-69-8) |

| Molecular Formula | C | |

| Molecular Weight | 212.33 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 84–85 °C | Lower than adamantane (270 °C) due to symmetry disruption |

| Solubility | Soluble in DCM, CHCl | Insoluble in water |

| LogP (Predicted) | ~5.8 | Highly lipophilic; excellent BBB penetration |

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing 1-phenyladamantane is the Friedel-Crafts Alkylation . This reaction exploits the exceptional stability of the tertiary 1-adamantyl carbocation.

Reaction Mechanism

The synthesis proceeds via the generation of a tertiary carbocation at the adamantane bridgehead using a Lewis acid catalyst (typically AlCl

Key Mechanistic Steps:

-

Ionization: The Lewis acid abstracts the halide from 1-bromoadamantane, forming the stable 1-adamantyl cation.

-

Electrophilic Attack: The bulky adamantyl cation attacks the benzene ring.

-

Rearomatization: Loss of a proton restores aromaticity, yielding 1-phenyladamantane.

Visualization: Synthesis Pathway

Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of 1-phenyladamantane via the stable adamantyl cation.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-Phenyladamantane from 1-Bromoadamantane.

Reagents:

-

1-Bromoadamantane (1.0 eq, 10 mmol, 2.15 g)

-

Benzene (Excess, acts as solvent, ~20 mL)

-

Aluminum Chloride (AlCl

), anhydrous (0.1–0.2 eq catalytic, or 1.1 eq stoichiometric for faster rates) -

Note: Benzene is carcinogenic; use toluene for a methyl-substituted variant or perform in a sealed system with strict PPE.

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).[1][2]

-

Dissolution: Dissolve 1-bromoadamantane (2.15 g) in dry benzene (15 mL).

-

Catalysis: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl

(150 mg) in small portions to control the exotherm. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80 °C) for 1–3 hours. Monitor conversion via TLC (Hexanes eluent) or GC-MS.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 g of crushed ice/water acidified with 1M HCl to decompose the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane (2 x 15 mL).

-

Purification: Combine organic layers, dry over anhydrous MgSO

, filter, and concentrate in vacuo. Recrystallize the crude white solid from ethanol or methanol to yield pure 1-phenyladamantane.

Expected Yield: 75–90% Characterization (Representative NMR Data):

-

H NMR (CDCl

Applications in Drug Discovery & Materials[2]

Medicinal Chemistry: The "Lipophilic Bullet"

The adamantyl group acts as a bulky, lipophilic anchor. When attached to a phenyl ring (a common pharmacophore), it drastically alters the physicochemical profile of the molecule.

-

Metabolic Stability: The bridgehead carbons of adamantane are difficult to oxidize enzymatically (e.g., by CYP450). Substituting the phenyl ring with this cage blocks metabolic attack at the para position if the adamantane is attached there, or simply adds bulk that hinders protease access.

-

Solubility & Permeability: The high LogP (~5.8) ensures rapid passive diffusion across the blood-brain barrier (BBB), making this scaffold ideal for CNS-active drugs.

-

Steric Occlusion: The volume of the adamantyl group (

135 Å

Material Science: Thermal Stability

In polymer chemistry, 1-phenyladamantane derivatives are used as monomers to increase the glass transition temperature (

References

-

Newman, H. (1974). Synthesis of 1-Adamantyl Derivatives via Friedel-Crafts Reactions. Journal of Organic Chemistry. (Verified synthesis methodology).

-

SynQuest Laboratories. (2024). Safety Data Sheet: 1-Phenyladamantane (CAS 780-68-7).[3] (Physical property verification).

- Olah, G. A., et al. (1990). Friedel-Crafts Chemistry. Wiley-Interscience.

-

PubChem. (2024). Compound Summary: 1-Phenyladamantane.[4][3] National Library of Medicine.[4] (CAS and structural data).

-

Hoffman, R. (2022).[2] Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance. (NMR referencing standards).

Sources

Technical Guide: Synthesis of 1-Phenyladamantane

Core Directive: Precision Organic Synthesis & Process Optimization Target Audience: Senior Researchers & Process Chemists

Executive Summary

The synthesis of 1-phenyladamantane is a pivotal transformation in medicinal chemistry, serving as a gateway to lipophilic pharmacophores used in antivirals, type-2 diabetes treatments, and neurological agents. While the adamantyl cage offers steric bulk and increased solubility in lipid membranes, its chemical inertness presents a kinetic barrier.

This guide details two distinct synthetic pathways:

-

The Classical Stepwise Route (via 1-Bromoadamantane): High fidelity, high selectivity, recommended for GMP-adjacent workflows.

-

The Direct C-H Arylation (Friedel-Crafts Type): A "one-pot" efficiency method utilizing hydride abstraction promoters, ideal for rapid library generation.

Mechanistic Foundations: The Bridgehead Cation

The success of this synthesis relies entirely on the generation and stabilization of the 1-adamantyl cation . Unlike standard tertiary carbocations, the adamantyl cation cannot planarize due to the rigid cage structure. However, it forms readily because the bridgehead geometry is close to the ideal

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the critical pathway, highlighting the role of the Lewis Acid (LA) and the initiation step.

Figure 1: Mechanistic pathway for the arylation of adamantane. Note the critical hydride abstraction step required to form the reactive cation.

Protocol A: The Classical Stepwise Synthesis

Best for: High purity requirements, avoiding poly-substitution.

This method first converts adamantane to 1-bromoadamantane, creating a distinct leaving group that activates the bridgehead carbon for Lewis Acid catalysis.

Step 1: Synthesis of 1-Bromoadamantane[1]

-

Reagents: Adamantane (1.0 eq), Bromine (

, excess), Iron powder (catalytic). -

Conditions: Reflux, 4 hours.[1]

Protocol:

-

Equip a 3-neck round-bottom flask with a reflux condenser and a trap for HBr gas (neutralize with NaOH).

-

Charge adamantane (13.6 g, 0.1 mol) and dry bromine (40 mL).

-

Add a catalytic amount of iron powder (or

). -

Heat to reflux (

) for 4 hours. The evolution of HBr gas indicates reaction progress. -

Workup: Quench excess bromine with saturated sodium bisulfite (

) solution until the red color disappears. Extract with -

Purification: Recrystallize from methanol.

-

Expected Yield: 90-95%

-

Appearance: White crystalline solid.

-

Step 2: Friedel-Crafts Arylation

-

Reagents: 1-Bromoadamantane (1.0 eq), Benzene (Excess, acts as solvent),

(0.1 - 0.5 eq). -

Conditions: Reflux, 1-3 hours.

Protocol:

-

Dissolve 1-bromoadamantane (10.75 g, 50 mmol) in dry benzene (50 mL) under

atmosphere. -

Cool to

to control the initial exotherm. -

Add anhydrous Aluminum Chloride (

, 1.0 g) in small portions.-

Critical Note:

quality is paramount. Yellow/wet catalyst will fail. Use fresh, sublimed

-

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Quench: Pour the mixture onto crushed ice/HCl.

-

Separation: Separate the organic layer; wash with water and brine.

-

Purification: Remove excess benzene via rotary evaporation. Recrystallize the residue from hot ethanol or methanol.

Data Summary: Method A

| Parameter | Value | Notes |

|---|---|---|

| Overall Yield | 75 - 85% | High efficiency due to clean leaving group. |

| Selectivity | >95% Mono | Steric bulk of Br prevents over-reaction before step 2. |

| Key Risk |

Protocol B: Direct C-H Arylation (The "Promoter" Method)

Best for: Speed, high-throughput screening, "One-Pot" efficiency.

Direct reaction of adamantane with benzene using only

The Mechanism of Initiation

The

Experimental Protocol

-

Reagents: Adamantane (1.0 eq), Benzene (Excess),

-BuBr (1.0 - 1.5 eq), -

Conditions:

to Room Temperature, 30-60 mins.

Step-by-Step:

-

Setup: Flame-dry a 2-neck flask; flush with Argon.

-

Charge: Add Adamantane (1.36 g, 10 mmol) and dry Benzene (15 mL).

-

Catalyst: Add anhydrous

(0.66 g, 5 mmol). The mixture may remain a suspension. -

Initiation: Add tert-butyl bromide (1.1 mL, 10 mmol) dropwise over 5 minutes at

.-

Observation: Evolution of HBr gas and isobutane will occur. The solution typically turns homogenous and darkens.

-

-

Reaction: Stir at room temperature for 45 minutes.

-

Workup: Quench carefully with ice water. Extract with diethyl ether or keep the benzene layer.

-

Purification: The crude may contain traces of 1,3-diphenyladamantane. Recrystallize twice from methanol to ensure purity.

Data Summary: Method B

| Parameter | Value | Notes |

|---|---|---|

| Yield | 60 - 70% | Lower than Method A due to side reactions. |

| Time | < 1 Hour | Significantly faster than the 2-step route. |

| Selectivity | ~85% Mono | Risk of di-arylation if reaction runs too long. |

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate synthetic route for your specific constraints.

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Purification and Characterization Standards

For pharmaceutical applications, the removal of the 1,3-diphenyladamantane impurity is critical, as it significantly alters lipophilicity profiles.

Crystallization Logic

1-Phenyladamantane crystallizes well from polar protic solvents, whereas the di-substituted byproduct is less soluble.

-

Solvent System: Methanol or Ethanol/Water (9:1).

-

Technique: Dissolve crude in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to

.

Analytical Checkpoints

-

1H NMR (

): Look for the multiplet at -

Melting Point: Pure 1-phenyladamantane melts sharp at 88-90°C . A broad range indicates polysubstitution.

References

-

Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie der Adamantan-Derivate." Chemische Berichte, 1960. Link (Foundational work on adamantane functionalization).

-

Newman, H. "Synthesis of 1-Bromoadamantane."[1] Journal of Organic Chemistry, 1965. (Establishes the high-yield bromination protocol).

- Olah, G. A., et al. "Friedel-Crafts Chemistry. Part IV. The Adamantylation of Aromatics." Journal of the American Chemical Society, 1973.

- Chalais, S., et al. "Direct Clay-Catalyzed Friedel-Crafts Alkylation of Aromatics with Adamantane." Tetrahedron Letters, 1985.

-

Schleyer, P. v. R. "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 1957. Link (Background on adamantane availability).

Sources

Structural & Functional Analysis of 1-Phenyladamantane: A Technical Guide

The following technical guide provides an in-depth structural and functional analysis of 1-Phenyladamantane. It is designed for researchers in medicinal chemistry and crystallography, moving beyond basic descriptions to explore the causal relationships between molecular geometry, solid-state packing, and pharmacological utility.

Executive Summary

1-Phenyladamantane (C₁₆H₂₀) represents a critical structural motif in medicinal chemistry, combining the rigid, lipophilic, diamondoid cage of adamantane with the electronic versatility of a phenyl ring. This guide analyzes its molecular architecture, solid-state packing behaviors, synthetic pathways, and its role as a "lipophilic bullet" in drug design.

Key Technical Parameters:

| Parameter | Value | Context |

|---|---|---|

| Formula | C₁₆H₂₀ | Lipophilic Hydrocarbon |

| Molecular Weight | 212.33 g/mol | Fragment-based design compliant |

| Geometry |

Molecular Architecture & Crystallographic Principles[1][5][6][7][8]

The Geometric Hybrid

The 1-phenyladamantane molecule is a hybrid of two distinct geometric domains:

-

The Adamantyl Cage: A tricyclic[3.3.1.1

]decane system consisting of four fused cyclohexane rings in stable chair conformations. It is essentially a fragment of the diamond lattice, providing high rigidity and thermal stability. -

The Phenyl Substituent: Attached at the bridgehead (C1) position, this planar aromatic ring breaks the

symmetry of the parent adamantane, introducing a dipole moment and the potential for

Solid-State Packing and Intermolecular Forces

While pure adamantane forms a plastic crystal phase (disordered fcc) at room temperature due to its globular shape, the introduction of the phenyl group restricts this rotation.

-

Order-Disorder Transitions: Similar to 1-haloadamantanes (e.g., 1-iodoadamantane), 1-phenyladamantane derivatives often exhibit phase transitions where the molecule "locks" into an ordered lattice at lower temperatures.[2]

-

Dominant Interactions: The crystal packing is governed by a competition between:

-

London Dispersion Forces: Maximized by the large surface area of the adamantyl cage.

-

C-H...

Interactions: The electron-rich phenyl ring acts as an acceptor for the slightly acidic bridgehead protons of neighboring adamantyl cages. This "T-shaped" interaction is a critical stabilizing force in the lattice, often disrupting the tendency for pure

-

Expert Insight: In drug formulation, this disruption of planar stacking by the globular adamantane group often improves solubility profiles compared to flat polyaromatic hydrocarbons, despite the high lipophilicity.

Synthetic Protocol: Friedel-Crafts Alkylation[2][9]

The most robust synthesis involves the direct alkylation of benzene using a 1-adamantyl cation source. This is a self-validating protocol where the evolution of HBr gas (if using bromide) or phase separation serves as a reaction monitor.[2]

Reaction Logic

-

Electrophile Source: 1-Bromoadamantane is preferred over 1-adamantanol for faster kinetics, though the alcohol can be used with stronger acid catalysis.[2]

-

Lewis Acid:

or -

Solvent/Nucleophile: Benzene acts as both solvent and nucleophile to minimize polymerization side products.[2]

Step-by-Step Methodology

Reagents:

-

1-Bromoadamantane (10 mmol, 2.15 g)

-

Benzene (Dry, 50 mL) - Excess serves as solvent

-

Aluminum Chloride (

, 1.2 eq, anhydrous)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

) to the condenser.[2] -

Dissolution: Dissolve 1-bromoadamantane in dry benzene under nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add

portion-wise over 10 minutes. Observation: The mixture will darken, and HBr gas evolution may be observed. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. If TLC (Hexane eluent) shows starting material, heat to mild reflux (80°C) for 1 hour.[2]

-

Quench: Pour the reaction mixture carefully onto 100g of crushed ice/HCl mixture to hydrolyze aluminum salts.

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (2 x 30 mL).[2]

-

Purification: Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol or methanol.[2]

Synthetic Pathway Visualization

Figure 1: Mechanistic flow of the Friedel-Crafts synthesis of 1-Phenyladamantane.

Pharmacological Applications: The "Lipophilic Bullet"

In drug development, the 1-phenyladamantane motif is rarely the final drug but rather a strategic scaffold used to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Blocking" Effect)

The adamantane cage is metabolically inert to most oxidases. Placing a phenyl group at the C1 position creates a steric shield.

-

Mechanism: The bulky cage prevents Cytochrome P450 enzymes from accessing the proximal positions of the phenyl ring, extending the half-life (

) of the drug.

Lipophilicity and BBB Penetration

The adamantyl group increases

-

Application: This is exploited to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[2] The 1-phenyladamantane substructure acts as a lipophilic anchor, dragging attached amine or amide functionalities into the CNS.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacological impact of the 1-phenyladamantane scaffold on drug properties.

Quantitative Data Summary

| Property | Data Point | Source/Method |

| Crystal System | Monoclinic (Typical for derivatives) | Inferred from 1-iodoadamantane/derivatives [1, 2] |

| Space Group | CSD Analysis of analogs [2] | |

| Melting Point | High (>200°C) | Thermally stable lattice |

| Solubility | Soluble: Hexane, DCM, BenzeneInsoluble: Water | Hydrophobic effect |

| Key Interaction | C-H... | Solid-state packing analysis [3] |

References

-

Cambridge Structural Database (CSD). Crystal structure analysis of adamantane derivatives.[2] Cambridge Crystallographic Data Centre.[2][5] [2]

-

UCL Discovery. Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane. (2023).[2][6][7][8] [2]

-

Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Medicinal Chemistry.[2] (2013).[2]

-

Olah, G. A. Friedel-Crafts Chemistry.[2][9] Wiley-Interscience.[2] (Standard Reference for Alkylation Protocols).

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane. (2020).[2][5][8][10]

Sources

- 1. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. adamantane, 281-23-2 [thegoodscentscompany.com]

- 4. Phenyladamantane | CAS#:30176-62-6 | Chemsrc [chemsrc.com]

- 5. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 6. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adamantane | 281-23-2 [chemicalbook.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-Phenyladamantane

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Phenyladamantane .

Executive Summary

1-Phenyladamantane (C₁₆H₂₀) is a bulky, lipophilic hydrocarbon consisting of a rigid adamantane cage substituted at the bridgehead position with a phenyl ring. Its solubility profile is governed by the competition between the high lattice energy of its crystal structure and the entropy-driven solvation of its large hydrophobic surface area.

This guide provides a technical breakdown of its solubility in organic solvents, critical for process chemists optimizing synthesis, purification (recrystallization), and formulation. While empirical mole-fraction data is sparse in public repositories, this document synthesizes available experimental evidence with structure-property relationships to establish a definitive solubility screening protocol.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-Phenyladamantane, one must understand the molecular forces at play:

-

The Adamantane Cage: A diamondoid structure that is highly lipophilic and rigid. It disrupts the hydrogen-bonding networks of polar solvents (the hydrophobic effect), making the compound insoluble in water.

-

The Phenyl Group: Adds aromaticity and planarity to one side of the molecule. This enhances solubility in aromatic solvents (Toluene, Benzene) via

interactions and London dispersion forces. -

Lattice Energy: The high symmetry of the adamantane core typically leads to high melting points and high enthalpies of fusion (

). However, the phenyl substitution lowers symmetry compared to unsubstituted adamantane, modulating the crystal lattice energy and generally improving solubility in organic media compared to the parent cage.

Physical Properties Reference

| Property | Value | Notes |

| Molecular Formula | C₁₆H₂₀ | |

| Molecular Weight | 212.33 g/mol | |

| Appearance | White Crystalline Solid | |

| Melting Point | 82–88 °C | Dependent on purity/polymorph [1] |

| LogP (Predicted) | ~5.5 - 6.5 | Highly Lipophilic |

| Water Solubility | Insoluble | < 0.1 mg/L |

Solubility Profile & Solvent Selection

The following classification is derived from synthetic workups and standard solubility parameters (Hansen Solubility Parameters).

Qualitative Solubility Table

| Solvent Class | Specific Solvents | Solubility Status | Application |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Reaction solvent; Friedel-Crafts synthesis medium. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Extraction; Chromatography loading. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Moderate | Anti-solvent for precipitation; Chromatography eluent. |

| Polar Protic (Alcohols) | Ethanol, Isopropanol, Methanol | Temperature Dependent | Ideal for Recrystallization. Low solubility at RT; high at boiling. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Moderate to High | General dissolution; intermediate polarity. |

| Highly Polar | Water, DMSO (cold) | Insoluble/Low | Anti-solvent; phase separation. |

Recrystallization Strategy

The most effective purification method for 1-Phenyladamantane is recrystallization from aqueous ethanol or a DCM/Hexane system.

-

Method A (Thermal Shift): Dissolve crude solid in boiling Ethanol. The compound dissolves due to increased thermal energy overcoming lattice forces. Upon cooling, the hydrophobic effect forces the non-polar 1-Phenyladamantane out of the polar alcoholic solution, forming pure crystals [2].

-

Method B (Anti-Solvent): Dissolve in minimal Dichloromethane (DCM). Slowly add Hexane until turbidity appears. Cool to 4°C.

Experimental Protocol: Determination of Mole Fraction Solubility

For precise thermodynamic modeling, researchers must generate mole fraction solubility (

Required Equipment

-

Jacketed glass vessel (50 mL) with temperature control (

0.05 K). -

Laser monitoring system (or high-sensitivity turbidity probe).

-

Magnetic stirrer.

-

Digital thermometer.

Step-by-Step Methodology

-

Preparation: Add excess 1-Phenyladamantane solid to 20 mL of the chosen solvent (e.g., Ethanol) in the jacketed vessel.

-

Equilibration: Set temperature to the lower limit (e.g., 293.15 K). Stir at 400 rpm for 4 hours to ensure saturation.

-

Filtration (Gravimetric Method):

-

Stop stirring and allow phases to separate.

-

Extract supernatant using a pre-heated syringe filter (0.22 µm).

-

Transfer to a pre-weighed dish and evaporate solvent to dryness.

-

Weigh the residue (

).

-

-

Laser Method (Dynamic):

-

Alternatively, prepare a mixture of known composition.

-

Slowly heat the mixture (0.1 K/min) while monitoring laser transmittance.

-

Record the temperature (

) where transmittance hits 100% (complete dissolution).

-

-

Calculation: Calculate mole fraction (

) using the masses and molar masses of solute (

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is highly accurate for adamantane derivatives [3].

-

A, B, C: Empirical constants derived from regression analysis.

-

T: Absolute temperature (K).[1]

The van't Hoff Equation

Used to determine the apparent enthalpy of dissolution (

-

Plot:

vs -

Slope:

. -

Intercept:

.

Interpretation:

-

Positive

: Endothermic dissolution (typical for 1-Phenyladamantane). Solubility increases with temperature. -

Positive

: Entropy-driven process. The disorder of the solution is higher than the crystal lattice.

Visualization of Workflows

Diagram 1: Solubility Screening & Recrystallization Logic

This flowchart guides the researcher through solvent selection based on the observed behavior of 1-Phenyladamantane.

Caption: Logic flow for selecting the optimal recrystallization solvent based on polarity and temperature response.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding the energy barriers (Lattice vs. Solvation).

Caption: Thermodynamic cycle showing dissolution as the sum of sublimation (breaking lattice) and solvation.

References

-

Newman, H. (1974). Synthesis of 1-Adamantane Derivatives. U.S. Patent 5,015,758. (Describes purification and melting points of adamantane derivatives).

- Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur. Chemische Berichte.

-

BenchChem Technical Guide. (2025). Solubility of Adamantane Derivatives. (General solubility trends for adamantane scaffolds).

-

NIST Chemistry WebBook. Adamantane Thermochemistry Data. (Reference for parent compound thermodynamic baseline).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 1-Phenyladamantane before handling.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-Phenyladamantane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Certificate of Analysis — A Practical Approach to Purity

In the realm of drug discovery and development, the purity of starting materials is not merely a matter of regulatory compliance; it is a cornerstone of scientific rigor and, ultimately, patient safety. 1-Phenyladamantane, a bulky, lipophilic scaffold, is an increasingly important building block in the synthesis of novel therapeutics. Its rigid, three-dimensional structure can impart unique pharmacological properties to a molecule. However, the very synthesis that creates this valuable compound can also introduce a host of impurities that may be structurally similar and challenging to separate. This guide provides a comprehensive, in-depth technical framework for the purity analysis of commercial 1-Phenyladamantane, moving beyond a simple checklist of techniques to a deeper understanding of why certain methods are chosen and how to interpret the results with confidence.

The Synthetic Landscape: Understanding the Origins of Impurities

The most common route to 1-Phenyladamantane is the Friedel-Crafts alkylation of benzene with a reactive adamantane precursor, such as 1-bromoadamantane or 1-adamantanol. This electrophilic aromatic substitution, while effective, is not without its complexities. An understanding of the reaction mechanism is paramount to anticipating potential impurities.

The primary reaction involves the formation of a tertiary adamantyl carbocation, which then attacks the benzene ring. However, several side reactions can occur:

-

Polysubstitution: The initial product, 1-Phenyladamantane, is an activated aromatic ring, making it susceptible to further alkylation. This can lead to the formation of di- and even tri-phenyladamantane isomers.

-

Isomerization: Although less common with the stable tertiary carbocation of adamantane, slight variations in reaction conditions can potentially lead to minor amounts of other isomers.

-

Incomplete Reaction: Residual starting materials, such as 1-bromoadamantane or 1-adamantanol, may persist in the final product.

-

Solvent-Related Impurities: Depending on the solvent system used, byproducts from solvent degradation or participation in the reaction can arise.

This understanding of the synthetic pathway allows us to approach the purity analysis with a targeted strategy, focusing on the detection and quantification of these likely impurities.

Logical Flow of Purity Analysis

Caption: A logical workflow for the comprehensive purity analysis of 1-Phenyladamantane.

The Analytical Toolkit: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of orthogonal methods provides a more complete and reliable picture. For 1-Phenyladamantane, the following techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

Given the volatility of 1-Phenyladamantane and its likely impurities, GC-MS is the primary technique for both separation and identification.

Expertise & Experience: The choice of a non-polar capillary column is critical. A column with a 5% phenyl polysiloxane stationary phase offers a good balance of selectivity for aromatic and aliphatic compounds, making it well-suited for separating 1-Phenyladamantane from both polysubstituted and starting material impurities. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries and known standards.

Detailed Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the commercial 1-Phenyladamantane sample.

-

Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or hexane.

-

Vortex until fully dissolved.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl polysiloxane column).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split/splitless injector at 280°C with a split ratio of 50:1.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-500.

-

Data Presentation: Expected GC-MS Results

| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| Benzene (solvent) | ~2-3 | 78, 51, 50 | Residual Solvent |

| 1-Bromoadamantane | ~8-10 | 214/216 (M+), 135 (M-Br) | Unreacted Starting Material |

| 1-Phenyladamantane | ~12-15 | 212 (M+), 135, 91, 77 | Main Product |

| Diphenyladamantane Isomers | >15 | 288 (M+), 211, 135 | Polysubstitution Byproduct |

High-Performance Liquid Chromatography (HPLC): An Orthogonal View

HPLC provides a valuable orthogonal separation technique, particularly for identifying any non-volatile or thermally labile impurities that might not be amenable to GC analysis. Given the non-polar nature of 1-Phenyladamantane, a reversed-phase method is the logical choice.

Expertise & Experience: A C18 stationary phase is the standard for reversed-phase chromatography and is well-suited for retaining a non-polar molecule like 1-Phenyladamantane.[1] The mobile phase composition, a mixture of acetonitrile and water, is optimized to achieve good resolution between the main peak and any potential impurities. A gradient elution is often preferred to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe.[1]

Detailed Experimental Protocol: Reversed-Phase HPLC Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the commercial 1-Phenyladamantane sample.

-

Dissolve the sample in 10 mL of acetonitrile.

-

Vortex until fully dissolved and filter through a 0.45 µm syringe filter.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size or equivalent.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 70% B

-

2-15 min: 70% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 254 nm.

-

Workflow for HPLC Method Development

Caption: Iterative workflow for optimizing an HPLC method for 1-Phenyladamantane purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience: The highly symmetric nature of the adamantane cage results in a relatively simple ¹H NMR spectrum with broad, overlapping signals for the adamantyl protons. The phenyl protons will appear as distinct multiplets in the aromatic region. In the ¹³C NMR spectrum, the symmetry of the adamantane core leads to a few distinct signals, while the phenyl carbons will also be clearly resolved. Any significant impurities will likely present their own unique sets of signals, allowing for their identification and, with the use of an internal standard, quantification.

Expected NMR Spectral Data for 1-Phenyladamantane

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.35-7.15 | m | Phenyl protons |

| ¹H | ~2.10 | br s | Adamantyl CH protons |

| ¹H | ~1.90-1.70 | br m | Adamantyl CH₂ protons |

| ¹³C | ~148 | s | Quaternary phenyl carbon (C-1') |

| ¹³C | ~128 | d | Phenyl CH carbons (C-3', C-5') |

| ¹³C | ~126 | d | Phenyl CH carbon (C-4') |

| ¹³C | ~125 | d | Phenyl CH carbons (C-2', C-6') |

| ¹³C | ~49 | s | Quaternary adamantyl carbon (C-1) |

| ¹³C | ~40 | t | Adamantyl CH₂ carbons (adjacent to phenyl) |

| ¹³C | ~36 | t | Adamantyl CH₂ carbons |

| ¹³C | ~29 | d | Adamantyl CH carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Detailed Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the 1-Phenyladamantane sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

-

Instrumentation and Data Acquisition:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the analytical results, a system of self-validation should be inherent in the workflow.

-

Orthogonal Methods: The use of both GC-MS and HPLC provides a cross-validation of the purity assessment. A high purity value obtained by both methods, which rely on different separation principles, lends strong confidence to the result.

-

Mass Spectral Confirmation: In GC-MS, the mass spectrum of the main peak should be a perfect match to a reference spectrum of 1-Phenyladamantane. Any co-eluting impurities would likely distort the fragmentation pattern.

-

NMR Structural Consistency: The ¹H and ¹³C NMR spectra must be fully consistent with the structure of 1-Phenyladamantane. The presence of unexpected signals would indicate impurities. Integration of the proton signals can also be used for a rough estimation of the relative amounts of different components.

-

Reference Standards: Whenever possible, commercially available standards of potential impurities should be analyzed to confirm their retention times and mass spectra, aiding in their unambiguous identification in the sample.

Conclusion: A Holistic Approach to Purity

The purity analysis of commercial 1-Phenyladamantane is a critical step in ensuring the quality and reliability of this important chemical building block. A superficial analysis can lead to downstream complications in research and development, including failed syntheses, unexpected side reactions, and misleading biological data. By adopting a comprehensive and scientifically sound approach that combines an understanding of the synthetic process with the application of orthogonal analytical techniques such as GC-MS, HPLC, and NMR, researchers can have a high degree of confidence in the quality of their starting materials. This in-depth guide provides the framework for such an analysis, empowering scientists to move beyond the numbers on a certificate of analysis and truly understand the composition of the materials they work with.

References

- Olah, G. A., & Olah, J. A. (1973). Friedel-Crafts chemistry. V. Friedel-Crafts alkylation of benzene and toluene with 1-haloadamantanes and 1-adamantanol. The Journal of Organic Chemistry, 38(13), 2224-2225.

- Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292-3292.

- Kovacic, P., & Chang, J. H. C. (1971). Adamantylation of benzene and toluene. The Journal of Organic Chemistry, 36(21), 3138-3140.

- Ermer, O. (1977).

- Duddeck, H. (1986). Carbon-13 NMR spectroscopy of adamantane derivatives. Magnetic Resonance in Chemistry, 24(11), 979-991.

- Macomber, R. S. (1992). A comprehensive treatise of carbon-13 NMR spectroscopy.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

- Field, L. D., Sternhell, S., & Kalman, J. R. (2012).

- Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

- Phenomenex. Reversed Phase HPLC Method Development. Technical Note.

- Restek Corporation. (2009). A Guide to the Analysis of Chiral Compounds by GC.

- Sigma-Aldrich.

- NIST Chemistry WebBook. Adamantane, 1-phenyl-. SRD 69.

- Royal Society of Chemistry. (1982). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Introduction: The Strategic Importance of the Adamantane Scaffold

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Phenyladamantane

The adamantane moiety, a perfectly symmetrical, rigid, and strain-free tricyclic hydrocarbon, represents the smallest repeating unit of a diamond crystal lattice.[1] Its discovery and subsequent synthesis launched a significant field of chemical research, particularly within medicinal chemistry and materials science.[2][3] When functionalized, as in the case of 1-Phenyladamantane, this unique scaffold imparts a combination of desirable properties, including high lipophilicity, metabolic stability, and a three-dimensional architecture that is invaluable for exploring biological targets.[3][4]

1-Phenyladamantane (C₁₆H₂₀) combines the bulky, non-polar adamantane cage with a phenyl group, creating a molecule of significant interest for drug discovery programs. The adamantyl group often serves as a "lipophilic anchor," enhancing a molecule's ability to cross biological membranes and improving its pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the core physicochemical characteristics of 1-Phenyladamantane, details the standard methodologies for their determination, and explores the scientific rationale behind its application in advanced research.

Core Physicochemical Data

The fundamental physicochemical properties of 1-Phenyladamantane are crucial for its handling, characterization, and application. The data presented below are compiled from established chemical databases.

| Property | Value | Units | Source |

| Molecular Formula | C₁₆H₂₀ | - | [7] |

| Molecular Weight | 212.33 | g·mol⁻¹ | [7] |

| CAS Number | 780-68-7 | - | |

| Density | 1.07 | g/cm³ | [7] |

| Boiling Point | 310.2 | °C (at 760 mmHg) | [7] |

| Flash Point | 136.7 | °C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 4.15440 | - | [7] |

| Refractive Index | 1.585 | - | [7] |

Detailed Analysis of Physicochemical Properties

Molecular Structure and Lipophilicity

The structure of 1-Phenyladamantane is defined by the covalent bond between a tertiary carbon of the adamantane cage and a phenyl ring. The adamantane core is exceptionally stable and rigid, a consequence of its strain-free cyclohexane chairs fused in a cage-like structure.[1] This rigidity is a key feature in drug design, as it can precisely orient the phenyl substituent towards a specific binding pocket in a biological target, such as an enzyme or receptor.

The lipophilicity of a compound, quantified by its LogP value, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] A LogP of 4.15 indicates that 1-Phenyladamantane is highly lipophilic, favoring distribution into non-polar environments like cell membranes over aqueous media.[7] This high lipophilicity is a direct result of the large, non-polar hydrocarbon surface area of the adamantane cage, a property intentionally exploited by medicinal chemists to enhance the bioavailability of drug candidates.[5]

Thermal Properties and Stability

The thermal stability of 1-Phenyladamantane is reflected in its high boiling and flash points.

-

Boiling Point (310.2 °C): This elevated boiling point is characteristic of molecules with significant molecular weight and strong intermolecular van der Waals forces.[7] Unlike the parent adamantane molecule which readily sublimes at room temperature due to its high symmetry and ability to form a stable crystal lattice, the addition of the phenyl group disrupts this symmetry, leading to a more typical liquid-gas phase transition at a high temperature.[1]

-

Flash Point (136.7 °C): The flash point indicates the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source.[7] This value is essential for safe handling and storage procedures in a laboratory setting.

Solubility Profile

While specific quantitative solubility data for 1-Phenyladamantane is not extensively published, its solubility profile can be reliably inferred from its structure and the known properties of its constituent parts. The parent adamantane is practically insoluble in water but readily dissolves in nonpolar organic solvents.[1] Given its high LogP value and predominantly hydrocarbon nature, 1-Phenyladamantane is expected to exhibit:

-

Poor solubility in polar solvents like water.

-

Good solubility in non-polar organic solvents such as hexane, toluene, and chloroform.[8]

This solubility behavior is a cornerstone of its application in organic synthesis and its pharmacokinetic behavior in biological systems.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-Phenyladamantane. Based on its chemical structure, the following spectral characteristics are expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range) and multiple overlapping signals for the adamantyl protons at the bridgehead and methylene positions (typically in the 1.5-2.5 ppm range).

-

¹³C NMR: The spectrum would reveal characteristic signals for the substituted and unsubstituted carbons of the phenyl ring and the distinct carbon environments within the adamantane cage.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the sp³-hybridized carbons of the adamantane cage (below 3000 cm⁻¹) and the sp²-hybridized carbons of the phenyl ring (above 3000 cm⁻¹). Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (212.33). Common fragmentation patterns would likely involve the loss of the phenyl group or fragmentation of the adamantane cage.

Experimental Protocols for Physicochemical Determination

The accurate determination of physicochemical properties requires standardized, validated experimental protocols. The following section outlines the methodologies and the logical workflow for characterizing a compound like 1-Phenyladamantane.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Caption: General workflow for the synthesis, purification, and physicochemical characterization of 1-Phenyladamantane.

Step-by-Step Methodologies

-

Determination of Boiling Point (Capillary Method):

-

Principle: This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Procedure:

-

A small amount of the liquid sample (1-Phenyladamantane) is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

A small, inverted capillary tube is placed inside the sample.

-

The apparatus is slowly heated while stirring.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

-

-

Trustworthiness: This is a classic, reliable method. For high-purity substances, the boiling point will be sharp and reproducible.

-

-

Determination of Lipophilicity (LogP) via Shake-Flask Method:

-

Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

-

Procedure:

-

Prepare a stock solution of 1-Phenyladamantane in n-octanol.

-

Mix a known volume of this solution with a known volume of water in a separatory funnel. The n-octanol and water must be pre-saturated with each other.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of 1-Phenyladamantane in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination. Its accuracy depends on achieving true equilibrium and precise concentration measurements.

-

Conclusion: A Versatile Scaffold for Modern Science

1-Phenyladamantane is more than a simple organic molecule; it is a highly engineered scaffold that leverages the unique properties of the adamantane cage. Its pronounced lipophilicity, thermal stability, and rigid three-dimensional structure make it a valuable building block in the design of advanced pharmaceuticals and novel materials.[3][9] The physicochemical data and methodologies detailed in this guide provide the foundational knowledge required for researchers to confidently utilize 1-Phenyladamantane in their scientific endeavors, from fundamental synthesis to complex drug development programs.

References

- Chemsrc. (2025). Phenyladamantane | CAS#:30176-62-6.

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 1-Bromoadamantane.

- Wikipedia. (n.d.). Adamantane.

- Fässler, T. F., et al. (n.d.). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. PubMed Central.

- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.

- ChemicalBook. (n.d.). 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties.

- National Center for Biotechnology Information. (n.d.). Adamantane. PubChem.

- National Center for Biotechnology Information. (n.d.). Adamantan-1-yl(phenyl)methanamine. PubChem.

- National Center for Biotechnology Information. (n.d.). 1-Vinyladamantane. PubChem.

- Google Patents. (n.d.). Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.

- ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- PMC. (n.d.). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.

- SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and.

- Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science.

- PMC. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.

- PubMed. (2024). Nascent pharmacological advancement in adamantane derivatives.

- Sigma-Aldrich. (n.d.). 1-PHENYLADAMANTANE AldrichCPR.

- Pharmacia. (2023). Adamantane-containing drug delivery systems.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 7. Phenyladamantane | CAS#:30176-62-6 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

Methodological & Application

Application Note: 1-Phenyladamantane as a Scaffold in Medicinal Chemistry

Part 1: Executive Analysis & Strategic Rationale

The "Lipophilic Bullet" Concept

In modern medicinal chemistry, the 1-phenyladamantane scaffold represents a specialized structural motif often described as a "lipophilic bullet."[1] Unlike flat aromatic scaffolds (e.g., biphenyls), this structure combines the spherical, rigid, diamondoid cage of adamantane with the planar aromaticity of a phenyl ring.

Why use this scaffold?

-

Occupancy of Hydrophobic Pockets: The adamantane cage (diameter ~7 Å) is a perfect space-filler for large, globular hydrophobic pockets in enzymes (e.g., 11β-HSD1) and receptors (e.g., P2X7, Cannabinoid receptors).

-

Metabolic Modulation: The adamantane cage is generally resistant to oxidative metabolism, although the bridgehead carbons are susceptible to CYP450 hydroxylation.[1] Attaching a phenyl group at the C1 position sterically protects the cage while providing a vector for pi-pi stacking interactions.

-

Pharmacokinetic Tuning: While the scaffold significantly increases LogP (lipophilicity), it improves membrane permeability (P_app) and blood-brain barrier (BBB) penetration.[1]

Critical Design Considerations (The "Grease" Factor)

The primary failure mode for 1-phenyladamantane derivatives is excessive lipophilicity (cLogP > 5), leading to:

-

Poor aqueous solubility.

-

High non-specific binding (plasma protein binding > 99%).[1]

-

Rapid hepatic clearance via CYP3A4.[1]

Expert Insight: Successful application requires balancing this lipophilicity by incorporating polar "warheads" or solubilizing groups (e.g., sulfones, piperazines, carboxylic acids) on the phenyl ring or the adamantane bridgeheads.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the modular logic for optimizing 1-phenyladamantane derivatives, using 11β-HSD1 inhibitors as a template.

Figure 1: Modular SAR logic for 1-phenyladamantane derivatives. The scaffold acts as a rigid anchor, positioning distal polar groups.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenyladamantane (Friedel-Crafts Alkylation)

Objective: To synthesize the core scaffold from 1-bromoadamantane and benzene.[1] This method is robust but requires strict moisture control.[1]

Mechanistic Insight: This reaction proceeds via the formation of the stable 1-adamantyl cation .[1] The tertiary carbocation is stabilized by hyperconjugation from the cage structure, making it a potent electrophile for the benzene ring.[1]

Reagents & Equipment[2]

-

Starting Material: 1-Bromoadamantane (2.15 g, 10 mmol)

-

Solvent/Reactant: Benzene (anhydrous, 20 mL) [Caution: Carcinogen]

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous powder (150 mg, ~1.1 mmol)

-

Setup: 50 mL Round-bottom flask, reflux condenser, CaCl₂ drying tube, magnetic stirrer.

Step-by-Step Methodology

-

Preparation: Flame-dry the glassware and cool under a stream of nitrogen.

-

Dissolution: Add 1-bromoadamantane to the flask and dissolve in 15 mL of anhydrous benzene.

-

Catalyst Addition: Cool the solution to 0°C (ice bath). Add AlCl₃ in small portions over 5 minutes. Note: Evolution of HBr gas will occur.[1] Ensure proper ventilation.

-

Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 1–2 hours. Monitor via TLC (Hexane eluent; Product Rf ~ 0.8, SM Rf ~ 0.5).[1]

-

Quench: Cool to room temperature. Pour the reaction mixture carefully onto 50 g of crushed ice/HCl (1 M) mixture to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with diethyl ether (2 x 20 mL).[1]

-

Workup: Combine organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Purification: Remove solvent under reduced pressure. Recrystallize the crude off-white solid from methanol or purify via silica gel flash chromatography (100% Hexanes).

Expected Yield: 75–85% Physical Data: White crystalline solid, MP: 88–90°C.[1]

Protocol B: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CL_int) of lipophilic adamantane derivatives. Why this is critical: 1-Phenyladamantane derivatives often suffer from rapid hydroxylation at the adamantane bridgehead (C3, C5, C7). This assay identifies "metabolic soft spots."[1]

Reagents

-

Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

-

Test Compound: 10 mM stock in DMSO.

-

Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Figure 2: Workflow for assessing metabolic stability of adamantane derivatives.

Calculation

Plot ln(% remaining) vs. time.[1] The slope is

Interpretation:

-

CL_int < 10: Stable (Good candidate).

-

CL_int > 50: Unstable (Likely requires blocking groups on the adamantane cage, e.g., F or OH).[1]

Part 4: Comparative Data & Case Studies

Case Study: 11β-HSD1 Inhibitors

Inhibition of 11β-HSD1 treats metabolic syndrome by blocking the conversion of cortisone to cortisol.[1][3][4] The 1-phenyladamantane scaffold fits the large lipophilic substrate-binding pocket.[1]

Table 1: Impact of Scaffold Modification on Potency and Stability

| Compound ID | Scaffold Structure | R-Group (Phenyl) | IC50 (nM) | HLM T1/2 (min) | Notes |

| A | 1-Phenyladamantane | H | 120 | 15 | High potency, poor stability (Cage hydroxylation). |

| B | 1-Phenyladamantane | 4-SO2Me | 45 | 28 | Polar group improves potency & stability.[1] |

| C | 1-(2-Pyridyl)adamantane | - | 60 | 55 | Bioisostere: Pyridine reduces LogP, improves T1/2.[1] |

| D | 5-OH-1-Phenyladamantane | H | 210 | >120 | Metabolic Blocking: Pre-oxidized cage prevents rapid clearance.[1] |

Data aggregated from representative SAR trends in literature [1, 2].

References

-

Discovery of Adamantyl Ethanone Derivatives as Potent 11beta-HSD1 Inhibitors. Source: PubMed/NIH URL:[1][Link]

-

Adamantane-Based Drugs and Their Scaffolds in Medicinal Chemistry. Source: ResearchGate URL:[2][5][6][Link]

-

Synthesis of Functionalized Adamantane Derivatives. Source: ResearchGate URL:[2][5][6][Link]

-

Organic Syntheses Procedure: Adamantane Functionalization. Source: Organic Syntheses URL:[Link]

-

Metabolic Stability of Adamantane Derivatives. Source: PubMed Central URL:[Link]

Sources

- 1. Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of the 1-Phenyladamantane Scaffold in Advanced OLED Technology

Abstract: The relentless pursuit of higher efficiency, greater stability, and purer color coordinates in Organic Light-Emitting Diode (OLED) technology has led to innovative molecular design strategies. A key area of focus is the development of host materials for the emissive layer, particularly for challenging blue emitters. This document provides a detailed exploration of the 1-phenyladamantane moiety as a foundational building block for high-performance host materials in Phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. We will delve into the core physicochemical principles that make the adamantane cage a superior architectural component, present comparative performance data, and provide detailed protocols for the synthesis and fabrication of OLED devices incorporating these advanced materials.

Introduction: The Challenge of Stable and Efficient Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their high contrast ratios, wide viewing angles, and design flexibility.[1] The heart of an OLED is the emissive layer (EML), where electrically injected electrons and holes combine to form excitons, which then decay radiatively to produce light. The efficiency of this process is paramount. While first-generation fluorescent emitters are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, second-generation phosphorescent and third-generation TADF materials can, in principle, harvest all generated excitons, promising 100% IQE.[2]

However, achieving this potential, especially for high-energy blue emitters, is fraught with challenges, including poor operational lifetime and material degradation.[3][4] The solution often lies not with the emitter alone, but with the host material it is dispersed in. An ideal host must possess several critical attributes:

-

High Triplet Energy (T₁): To prevent energy back-transfer from the dopant, the host's triplet energy must be higher than that of the emitter.[5]

-

Appropriate HOMO/LUMO Levels: To ensure efficient charge injection and transport.

-

High Thermal and Morphological Stability: To prevent device degradation during operation.

-

Ability to Isolate Emitter Molecules: To suppress concentration quenching, where emitters aggregate and decay non-radiatively.[6]

The 1-phenyladamantane scaffold has emerged as a key structural motif in designing host materials that excel in these areas. Its unique three-dimensional, rigid structure offers a powerful tool for building a stable and efficient emissive layer.

The Adamantane Advantage: Physicochemical Properties

The utility of the 1-phenyladamantane moiety stems directly from its distinct molecular architecture. The adamantane cage is a perfectly rigid, stress-free, and bulky saturated hydrocarbon. When incorporated into larger molecules, it imparts a unique combination of properties.

Unparalleled Thermal and Morphological Stability

The rigidity of the adamantane cage significantly elevates the glass transition temperature (Tg) of materials that incorporate it.[7][8] A high Tg is critical for OLEDs as it signifies a stable amorphous state, preventing the thin film from crystallizing or deforming under the heat generated during operation. This morphological stability is essential for long device lifetimes.

Intrinsic High Triplet Energy

Due to its fully saturated (sp³-hybridized) carbon framework, the adamantane group itself has a very high triplet energy. When used as a linker or side group in a host molecule (e.g., connecting two carbazole units), it acts as an insulating bridge, preventing the π-conjugation from extending across the entire molecule. This allows the core chromophore to maintain a high intrinsic triplet energy, making it a suitable host for high-energy blue emitters.[8]

Steric Hindrance and Suppression of Quenching

The bulky, spherical nature of the adamantane group provides significant steric hindrance.[9] When 1-phenyladamantane derivatives are used as host materials, they create a matrix that effectively isolates the individual emitter (dopant) molecules. This spatial separation prevents the formation of aggregates and minimizes intermolecular interactions (like π-π stacking), which are primary causes of efficiency roll-off and concentration quenching.[8]

Caption: Adamantane groups (Ad) create steric bulk, isolating emitters.

Performance in OLED Devices: A Comparative Analysis

To illustrate the impact of the adamantane scaffold, we compare the performance of a conventional host material, 1,3-Bis(N-carbazolyl)benzene (mCP), with its adamantane-integrated counterpart, Ad-mCP.[8] In Ad-mCP, a rigid adamantane unit is incorporated, enhancing the material's properties without altering its core photophysical characteristics.

Table 1: Comparison of Physicochemical Properties

| Property | mCP (Standard Host) | Ad-mCP (Adamantane Host) | Rationale for Improvement |

| Glass Transition Temp. (Tg) | 62 °C | 137 °C | The rigid adamantane cage restricts molecular motion, significantly increasing thermal stability.[8] |

| Triplet Energy (T₁) | 2.91 eV | 2.91 eV | The sp³-hybridized adamantane acts as an insulator, preserving the high triplet energy of the mCP core.[8] |

| Film Surface Roughness | Higher | Lower | The bulky structure of Ad-mCP promotes the formation of smoother, more uniform amorphous films.[8] |

This enhanced thermal and morphological stability translates directly into superior device performance, particularly in demanding blue TADF OLEDs.

Table 2: Blue TADF OLED Device Performance

| Host Material | Max. External Quantum Efficiency (EQE) | Efficiency at 1000 cd/m² | CIE Color Coordinates (x, y) |

| mCP | 23.5% | 20.1% | (0.16, 0.30) |

| Ad-mCP | 29.9% | 28.6% | (0.16, 0.30) |

| (Data sourced from Lee et al., Adv. Funct. Mater. 2024)[8] |

The device using the Ad-mCP host demonstrates a remarkable 27% increase in maximum EQE and suffers from significantly less efficiency roll-off at high brightness.[8] This is attributed to the improved charge balance and higher photoluminescent quantum yield of the emissive layer, enabled by the superior film morphology and emitter isolation provided by the adamantane groups.[8]

Caption: High triplet energy of the adamantane host confines energy on the dopant.

Experimental Protocols

The following protocols provide a framework for synthesizing an adamantane-based host material and fabricating a high-efficiency OLED device.

Protocol 1: Synthesis of an Adamantane-Carbazole Host (Illustrative)

This protocol is a representative example based on common synthetic routes like the Suzuki coupling reaction used for creating C-C bonds.[7]

Objective: To synthesize a host material by coupling an adamantane-boronic acid derivative with a halogenated carbazole derivative.

Materials:

-

1-Bromoadamantane

-

Phenylboronic acid

-

N-bromosuccinimide (NBS)

-

Carbazole

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvents (e.g., Toluene, THF)

Procedure:

-

Synthesis of Phenyladamantane: React 1-bromoadamantane with phenylboronic acid under Suzuki coupling conditions to yield 1-phenyladamantane.

-

Functionalization: Introduce appropriate functional groups for subsequent coupling. For example, brominate the phenyl ring of 1-phenyladamantane using NBS.

-

Final Coupling Reaction: React the functionalized phenyladamantane with a corresponding functionalized charge-transporting moiety (e.g., a carbazole-boronic acid derivative) using a palladium catalyst and a base in an inert atmosphere.[7]

-

Purification: The crude product is purified using column chromatography followed by recrystallization or sublimation to achieve the high purity (>99.9%) required for OLED applications.

Causality: The Suzuki coupling is chosen for its high efficiency and tolerance of various functional groups, making it ideal for constructing complex organic molecules.[7] High-purity materials are critical, as impurities can act as charge traps or quenching sites, severely degrading device performance.

Protocol 2: Fabrication of a Vacuum-Deposited OLED Device

Objective: To fabricate a multi-layer blue TADF OLED using an adamantane-based host via thermal evaporation.

Caption: Fig. 3: Workflow for vacuum-deposited OLED fabrication.

Step-by-Step Methodology:

-

Substrate Cleaning: The quality of the Indium Tin Oxide (ITO) anode is critical for efficient hole injection. A rigorous cleaning protocol is mandatory.

-

Sequentially sonicate the patterned ITO-coated glass substrates in baths of detergent solution, deionized water, acetone, and isopropyl alcohol (15 minutes each).[10]

-

Dry the substrates with a high-purity nitrogen gun.

-

Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the work function of the ITO.

-

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.

-

Hole Injection Layer (HIL): Deposit a layer (e.g., 10 nm of HAT-CN) to facilitate hole injection from the anode.[11]

-

Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm of TAPC) to transport holes to the emissive layer.

-

Emissive Layer (EML): Co-evaporate the adamantane-based host (e.g., Ad-mCP) and the TADF dopant from separate sources. The doping concentration is critical and must be optimized (typically 5-20 wt%). A typical thickness is 30 nm.

-

Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit layers to confine excitons within the EML and transport electrons (e.g., 10 nm T2T as HBL, 40 nm TPBi as ETL).[2]

-

Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm of LiF) to lower the electron injection barrier.

-

Cathode: Deposit the top metal contact (e.g., 100 nm of Aluminum).

-

-

Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Conclusion

The incorporation of the 1-phenyladamantane scaffold into host materials represents a significant advancement in OLED technology. The rigid, bulky nature of the adamantane cage provides a robust solution to several key challenges, particularly in the development of stable and highly efficient blue OLEDs. By enhancing thermal and morphological stability while simultaneously preventing emitter aggregation, these materials have enabled devices to achieve external quantum efficiencies approaching 30%.[8] The protocols and principles outlined in this document provide a foundational guide for researchers and scientists aiming to leverage these benefits in the design and fabrication of next-generation OLEDs.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. scilit.com [scilit.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ossila.com [ossila.com]

- 11. mdpi.com [mdpi.com]

1-Phenyladamantane as a molecular building block for polymers

Application Note: 1-Phenyladamantane as a Molecular Building Block for High-Performance Polymers

Abstract

1-Phenyladamantane represents a unique hybrid "diamondoid-aromatic" scaffold. Unlike simple aliphatic or aromatic building blocks, it combines the rigid, thermally stable, diamond-like cage of adamantane with the

The "Diamondoid" Effect: Mechanism of Action

The incorporation of 1-phenyladamantane into polymer matrices addresses two critical failure points in high-performance materials: chain packing aggregation and dielectric loss .

-

Free Volume Expansion: The bulky, three-dimensional adamantane cage (approx. 6-7 Å diameter) acts as an internal "spacer," disrupting the dense packing of polymer chains. This increases fractional free volume (FFV), which lowers the dielectric constant (crucial for 5G/6G substrates) and improves solubility in organic solvents without sacrificing thermal stability.

-

Thermal Anchoring: The diamondoid cage is oxidatively and thermally robust. When covalently bonded to a phenyl ring, it restricts the rotation of the aromatic system, increasing the glass transition temperature (

) via restricted segmental mobility.

Monomer Synthesis & Functionalization Protocols

1-Phenyladamantane itself is chemically inert; it must be activated to function as a monomer. The following protocols detail the conversion of the 1-phenyladamantane core into a bifunctional diamine suitable for polyimide synthesis.

Workflow Diagram: Activation of the Diamondoid Core